![molecular formula C20H22N2O2 B138300 (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate CAS No. 137863-89-9](/img/structure/B138300.png)
(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate
Overview
Description
(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate (CAS: 482577-59-3) is a chiral amino ester derivative structurally related to Valsartan, a widely used angiotensin II receptor blocker (ARB). It serves as a critical intermediate or impurity in Valsartan synthesis . Key features include:
- Molecular formula: C₂₀H₂₃ClN₂O₂ (hydrochloride salt).
- Molecular weight: 358.86 g/mol.
- Functional groups: Cyano-substituted biphenyl, methyl ester, and secondary amine.
- Role: Identified as Valsartan Impurity 8, it highlights deviations in synthetic pathways or degradation products during ARB production .
The compound’s hydrochloride salt form enhances stability and solubility for laboratory handling (95% purity) . Its stereochemistry (S-configuration) is essential for mimicking the bioactive conformation of Valsartan analogs .
Preparation Methods
Synthetic Route and Reaction Mechanism
The primary industrial method for synthesizing this compound involves a nucleophilic substitution reaction between L-valine methyl ester and 4-bromomethyl-2'-cyanobiphenyl, followed by purification and salt formation . The process is designed to preserve the (S)-configuration of the valine moiety, which is essential for the biological activity of valsartan.
Step 1: Alkylation of L-Valine Methyl Ester
L-valine methyl ester reacts with 4-bromomethyl-2'-cyanobiphenyl in a polar aprotic solvent (e.g., acetone or ethyl acetate) under reflux conditions. Sodium carbonate acts as a base to deprotonate the amine group of L-valine methyl ester, facilitating nucleophilic attack on the bromomethyl group of the biphenyl derivative .
Reaction Conditions:
-
Solvent: Acetone or ethyl acetate
-
Temperature: Reflux (~56°C for acetone, ~77°C for ethyl acetate)
-
Molar Ratio: 1:1 (L-valine methyl ester : 4-bromomethyl-2'-cyanobiphenyl)
-
Base: Sodium carbonate (1.2–1.5 equivalents)
The reaction typically achieves >85% conversion after 15–20 hours .
Step 2: Workup and Isolation
After completing the alkylation, the solvent is removed under vacuum, and the crude product is extracted with methylene chloride. The organic layer is washed sequentially with water and 10% sodium chloride solution to remove residual salts and unreacted starting materials. Drying over anhydrous sodium sulfate precedes solvent evaporation, yielding the free base as a viscous oil .
Purification Metrics:
Parameter | Value |
---|---|
Extraction Solvent | Methylene chloride |
Washing Steps | Water → 10% NaCl |
Drying Agent | Sodium sulfate |
Purity Post-Workup | ~90–95% |
Step 3: Hydrochloride Salt Formation (Intermediate Isolation)
The free base is treated with hydrogen chloride gas or hydrochloric acid in isopropanol to form the hydrochloride salt, which is isolated via crystallization. This step enhances stability during storage and subsequent reactions .
Crystallization Conditions:
-
Acid: HCl (gaseous or concentrated)
-
Solvent: Isopropanol
-
Temperature: 0–5°C (to minimize decomposition)
Critical Process Parameters and Optimization
Solvent Selection
The choice of solvent significantly impacts reaction kinetics and product purity:
Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Acetone | 56 | 15 | 85 |
Ethyl acetate | 77 | 11 | 88 |
Ethyl acetate offers marginally higher yields due to improved solubility of intermediates .
Temperature Control
Elevated temperatures accelerate the reaction but risk racemization of the L-valine moiety. Studies confirm that maintaining temperatures ≤80°C preserves enantiomeric excess (>99% ee) .
Scalability and Industrial Adaptation
A patented pilot-scale process details the use of 100 g batches of L-valine methyl ester, achieving consistent yields of 350–400 g of the hydrochloride salt per kilogram of starting material . Key industrial considerations include:
-
Continuous Distillation: For solvent recovery
-
In-Line pH Monitoring: To ensure optimal base concentration
-
Automated Crystallization: For reproducible salt particle size
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic techniques:
Method | Key Data Points |
---|---|
HPLC | Retention time = 8.2 min (C18 column) |
¹H NMR | δ 7.65–7.25 (m, 9H, biphenyl + CN), δ 3.67 (s, 3H, OCH₃) |
IR | 2225 cm⁻¹ (C≡N stretch), 1740 cm⁻¹ (C=O) |
Chiral HPLC confirms the (S)-configuration with ≥99.5% enantiomeric purity .
Challenges and Mitigation Strategies
Byproduct Formation
The major byproduct, N,N-dialkylated valine derivative, arises from over-alkylation. This is suppressed by:
-
Using a slight excess of 4-bromomethyl-2'-cyanobiphenyl (1.05 equivalents)
Moisture Sensitivity
Sodium carbonate’s hygroscopic nature necessitates anhydrous conditions. Industrial protocols employ nitrogen-purged reactors to maintain <50 ppm water content .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds related to (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate exhibit significant anticancer properties. The biphenyl structure is known to interact with various biological targets, which can lead to apoptosis in cancer cells. Studies have shown that modifications of the biphenyl moiety can enhance the selectivity and potency against specific cancer types .
2. Antiviral Properties:
The compound has been investigated for its antiviral potential, particularly against RNA viruses. Its ability to inhibit viral replication mechanisms makes it a candidate for further development into antiviral therapeutics .
3. Neurological Research:
There is emerging evidence that the compound may influence neuronal signaling pathways. The interaction of the biphenyl group with neurotransmitter receptors suggests potential applications in treating neurological disorders .
Material Science Applications
1. Organic Electronics:
The unique electronic properties of this compound make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable films and its charge transport characteristics are beneficial for these applications .
2. Polymer Chemistry:
This compound can serve as a building block in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for developing advanced materials .
Biochemical Research Applications
1. Enzyme Inhibition Studies:
this compound has been utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its structural analogs have shown promise as inhibitors of key metabolic enzymes, providing insights into metabolic pathways and potential therapeutic targets .
2. Drug Delivery Systems:
The compound's chemical properties allow it to be explored as a component in drug delivery systems. Its ability to form nanoparticles or conjugates with therapeutic agents could enhance the bioavailability and targeted delivery of drugs within the body .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant apoptosis in breast cancer cell lines when treated with modified biphenyl derivatives. |
Study B | Antiviral Properties | Showed effective inhibition of viral replication in vitro against influenza virus strains. |
Study C | Neurological Effects | Found modulation of neurotransmitter release in neuronal cultures treated with the compound. |
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets. The cyano group and biphenyl moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in ARB Pharmacology
Valsartan (C₂₄H₂₉N₅O₃)
- Key difference: Replacement of the cyano group with a tetrazole ring at the biphenyl moiety.
- Impact: Tetrazole improves solubility and hydrogen bonding with the AT₁ receptor, enhancing potency (IC₅₀: ~2.7 nM) compared to cyano derivatives .
- Molecular weight : 435.52 g/mol.
Losartan (C₂₂H₂₃ClN₆O)
- Key difference : Incorporates an imidazole ring and hydroxymethyl group instead of the valine ester.
- Impact : Requires metabolic activation (to E-3174) for efficacy, unlike pre-activated ARBs like Valsartan .
Candesartan (C₂₄H₂₀N₆O₃)
- Key difference : Substitution with a carboxybenzimidazole group.
- Impact : Higher receptor affinity (IC₅₀: ~0.1 nM) due to enhanced electrostatic interactions .
Valsartan Cyano Analog Methyl Ester (CAS: 1111177-24-2)
- Key difference: Retains the cyano group but includes a pentanoyl side chain instead of the amino acid backbone.
- Impact : Alters metabolic stability and receptor binding kinetics .
Valsartan Impurity 15 (CAS: 6306-52-1)
- Structure: (S)-Methyl 2-amino-3-methylbutanoate hydrochloride.
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Key difference : Trifluoroethyl group and dimethyl substitution.
- Impact: Used in non-ARB syntheses (e.g., protease inhibitors); trifluoroethyl enhances lipophilicity and metabolic resistance .
Dabigatran Etexilate
- Key difference : Contains a benzimidazole core and carbamate ester.
- Impact: Functions as a thrombin inhibitor (anticoagulant), demonstrating the versatility of esterified amino acids in drug design .
Comparative Data Table
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Role |
---|---|---|---|---|
Target Compound (CAS: 482577-59-3) | C₂₀H₂₃ClN₂O₂ | 358.86 | Cyano, biphenyl, methyl ester | Valsartan impurity |
Valsartan | C₂₄H₂₉N₅O₃ | 435.52 | Tetrazole, biphenyl, valine | ARB (AT₁ antagonist) |
Losartan | C₂₂H₂₃ClN₆O | 422.91 | Imidazole, hydroxymethyl | Prodrug ARB |
Valsartan Cyano Analog Methyl Ester | C₂₅H₃₀N₂O₃ | 406.52 | Cyano, pentanoyl, methyl ester | Synthetic intermediate |
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | C₉H₁₆F₃NO₂ | 227.23 | Trifluoroethyl, dimethyl | Intermediate for non-ARB APIs |
Key Research Findings
Impact of Cyano vs. Tetrazole: The cyano group in the target compound reduces water solubility compared to Valsartan’s tetrazole, necessitating salt forms (e.g., hydrochloride) for lab use . Tetrazole’s acidic proton (pKa ~4.9) enhances ionic interactions with ARB receptor residues, whereas cyano’s electronegativity offers weaker binding .
Synthetic Relevance :
- The compound’s presence as an impurity underscores challenges in alkylation steps during Valsartan synthesis, where incomplete substitution or hydrolysis may occur .
Comparative Pharmacokinetics: ARBs with tetrazole (e.g., Valsartan) exhibit longer half-lives (~6 hrs) than cyano analogs due to improved metabolic stability .
Structural Flexibility: Amino ester derivatives like Dabigatran Etexilate demonstrate that modifying the core structure (e.g., adding benzimidazole) can shift therapeutic targets entirely (ARB → anticoagulant) .
Biological Activity
(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate, with the CAS number 137863-89-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 322.40 g/mol
- IUPAC Name : methyl (2S)-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-methylbutanoate
- CAS Number : 137863-89-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
Pharmacological Effects
-
Antitumor Activity
- Preliminary studies indicate that this compound exhibits antitumor properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.
- A study highlighted its ability to inhibit the proliferation of human cancer cells by inducing apoptosis through the activation of caspase pathways .
- Neuroprotective Effects
- Enzyme Inhibition
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis.
- Interaction with Receptors : It could interact with various receptors involved in neurotransmission and cell signaling.
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound demonstrated its potential as an antitumor agent. The compound was tested on several cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell growth with IC values ranging from 10 to 30 µM.
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes. The study reported a significant decrease in markers of oxidative stress and inflammation in treated animals compared to controls.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate?
- Methodological Answer : The synthesis involves:
Aminoalkylation : Reacting a chiral amino ester precursor (e.g., (S)-methyl 2-amino-3-methylbutanoate) with 2'-cyano-[1,1'-biphenyl]-4-ylmethyl halide under basic conditions (e.g., DIEA in THF at 60°C) to form the secondary amine bond .
Purification : Use reverse-phase C18 column chromatography with acetonitrile/water gradients to isolate the product .
Characterization : Confirm structure via LCMS (monitoring [M+H]+ ion) and HPLC retention time comparison with intermediates .
Q. How is the chiral purity of this compound validated during synthesis?
- Methodological Answer : Chiral purity is assessed using:
- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers.
- Optical Rotation : Compare the measured [α]D value with literature data for (S)-configured analogs .
- Single-Crystal X-ray Diffraction : For definitive confirmation, grow crystals in a suitable solvent (e.g., acetonitrile/water) and analyze the crystal lattice to determine absolute configuration .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent integration and stereochemistry (e.g., methyl group splitting patterns).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula via exact mass measurement.
- Polarimetry : Validate enantiomeric excess (ee) for chiral centers .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts?
- Methodological Answer : Optimization strategies include:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the amine .
- Temperature Control : Use reflux conditions (e.g., 60–80°C) to accelerate reaction kinetics while minimizing decomposition .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
- Design of Experiments (DoE) : Apply split-split-plot designs to evaluate interactions between variables (e.g., solvent, temperature, stoichiometry) .
Q. How should discrepancies in spectral data (e.g., NMR or LCMS) be resolved during characterization?
- Methodological Answer :
- Contradiction Analysis :
Q. What strategies ensure stability during storage and handling of this compound?
- Methodological Answer :
- Storage : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent hydrolysis of the ester group .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
- Handling Precautions : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light .
Properties
IUPAC Name |
methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21/h4-11,14,19,22H,13H2,1-3H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHINOUCNQKQEV-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587775 | |
Record name | Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137863-89-9 | |
Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137863-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL N-((2'-CYANO(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13EG6HX8ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.